Atopaxar hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

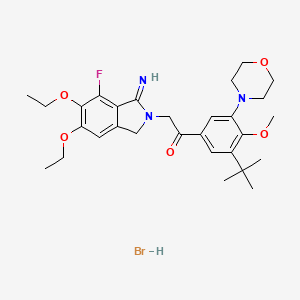

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMBLVOFOAGGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39BrFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915664 | |

| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474550-69-1, 943239-67-6 | |

| Record name | Atopaxar hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOPAXAR HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atopaxar Hydrobromide: A Technical Deep Dive into PAR-1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of atopaxar hydrobromide, an investigational, orally active, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). This document details the mechanism of action, preclinical and clinical data, and experimental methodologies related to atopaxar's development.

Core Concepts: PAR-1 and Thrombin Signaling

Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor that plays a pivotal role in thrombosis.[1] Thrombin, the most potent activator of platelets, cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a "tethered ligand."[1] This tethered ligand then binds to the receptor, initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1]

Atopaxar is a small molecule inhibitor that competitively and reversibly binds to the PAR-1 receptor, preventing its activation by thrombin.[2][3] This targeted antagonism is designed to inhibit the primary pathway of thrombin-induced platelet activation without interfering with other hemostatic pathways, potentially offering a favorable balance between antithrombotic efficacy and bleeding risk.[4]

Chemical and Pharmacological Properties

This compound is the hydrobromide salt of atopaxar.

| Property | Value |

| Chemical Name | 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone hydrobromide |

| Molecular Formula | C29H38FN3O5 · HBr |

| Molecular Weight | 608.54 g/mol |

Signaling Pathway of PAR-1

The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade. This process is primarily mediated through the coupling of the activated receptor to heterotrimeric G proteins, specifically Gq and G12/13.

Caption: PAR-1 Signaling Pathway and Atopaxar Inhibition.

Preclinical Studies

The antithrombotic and antiplatelet effects of atopaxar were evaluated in several preclinical models.

Experimental Protocol: Photochemically Induced Thrombosis (PIT) Model in Guinea Pigs

A widely used model to assess in vivo antithrombotic activity is the photochemically induced thrombosis model.

Methodology:

-

Animal Model: Male Hartley guinea pigs.

-

Anesthesia: Animals are anesthetized.

-

Surgical Preparation: The femoral artery is isolated.

-

Photosensitizing Agent: Rose bengal (10 mg/kg) is administered intravenously.[5]

-

Thrombus Induction: The isolated femoral artery is irradiated with a green light (540 nm wavelength) to induce endothelial injury and subsequent thrombus formation.[5]

-

Drug Administration: Atopaxar is administered orally prior to the induction of thrombosis.

-

Endpoint: The primary endpoint is the time to complete occlusion of the femoral artery.[5]

Preclinical Efficacy Data

| Model | Atopaxar Dose | Outcome | Reference |

| Photochemically Induced Thrombosis (Guinea Pig) | 30 mg/kg | 1.8-fold prolongation in time to occlusion | [5] |

| 100 mg/kg | 2.4-fold prolongation in time to occlusion | [5] |

Clinical Development: The LANCELOT Phase II Program

The clinical development of atopaxar centered around the LANCELOT (Lessons from ANtagonizing the CELlular effects Of Thrombin) phase II clinical trial program, which evaluated the safety and efficacy of atopaxar in patients with acute coronary syndromes (ACS) and stable coronary artery disease (CAD).

LANCELOT-ACS Trial

This trial assessed the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.[2][6]

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[2][6]

-

Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial infarction (NSTEMI).[2][6]

-

Treatment Arms:

-

Placebo

-

Atopaxar 400 mg loading dose, followed by 50 mg daily

-

Atopaxar 400 mg loading dose, followed by 100 mg daily

-

Atopaxar 400 mg loading dose, followed by 200 mg daily

-

-

Duration: 12 weeks of treatment.[6]

-

Primary Endpoint: Major bleeding according to the CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) criteria.[6]

Quantitative Efficacy and Safety Data (LANCELOT-ACS)

| Endpoint | Placebo (n=138) | Combined Atopaxar (n=455) | p-value | Reference |

| Efficacy | ||||

| CV Death, MI, or Stroke | 5.6% | 3.3% | 0.20 | [2][4] |

| CV Death, MI, Stroke, or Recurrent Ischemia | 7.8% | 8.0% | 0.93 | [2][4] |

| Holter-Detected Ischemia (at 48 hours) | 28.1% | 18.7% | 0.02 | [7] |

| Safety | ||||

| CURE Major or Minor Bleeding | 2.2% | 3.1% | 0.63 | [2][4] |

| CURE Major Bleeding | 0% | 1.8% | 0.12 | [2][4] |

| TIMI Major or Minor Bleeding | 10.1% | 9.2% | 0.77 | [4] |

LANCELOT-CAD Trial

This trial evaluated the safety and tolerability of atopaxar in patients with stable coronary artery disease.[3]

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[3]

-

Patient Population: 720 patients with high-risk, stable CAD.[3]

-

Treatment Arms:

-

Placebo

-

Atopaxar 50 mg daily

-

Atopaxar 100 mg daily

-

Atopaxar 200 mg daily

-

-

Duration: 24 weeks of treatment.[3]

-

Primary Endpoint: Bleeding events according to CURE and TIMI (Thrombolysis in Myocardial Infarction) classifications.[3]

Quantitative Efficacy and Safety Data (LANCELOT-CAD)

| Endpoint | Placebo (n=179) | Combined Atopaxar (n=541) | p-value | Reference |

| Efficacy | ||||

| MACE (CV Death, MI, Stroke, Recurrent Ischemia) | 4.6% | 2.6% | 0.20 | [4] |

| Safety | ||||

| CURE Any Bleeding | 0.6% | 3.9% | 0.03 | [3] |

| TIMI Any Bleeding | 6.8% | 10.3% | 0.17 | [3] |

Key Experimental Methodologies

Platelet Aggregation Assays

Light Transmission Aggregometry (LTA):

LTA is the gold standard for assessing platelet function. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.

-

Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference for 100% light transmission.

-

Aggregation Measurement: PRP is placed in a cuvette in an aggregometer. An agonist is added, and the change in light transmission is recorded over time as platelets aggregate.

-

Agonist: In the LANCELOT trials, platelet aggregation was induced using thrombin receptor–activating peptide (TRAP) at a concentration of 15 µM.[6]

Caption: Light Transmission Aggregometry (LTA) Workflow.

Holter Monitoring for Myocardial Ischemia

Continuous electrocardiogram (ECG) monitoring, or Holter monitoring, is used to detect transient myocardial ischemia, which may be asymptomatic.

Protocol:

-

Device Application: A portable Holter monitor with multiple leads is attached to the patient's chest.

-

Data Recording: The device continuously records the ECG for a specified period (e.g., 48 hours).

-

Data Analysis: The recorded ECG data is analyzed for ischemic changes.

-

Ischemia Definition: An episode of ischemia is typically defined as a transient ST-segment depression of ≥1.0 mm from baseline, lasting for at least one minute.[8] In the LANCELOT-ACS trial, ECG changes compatible with ischemia included ST depression of at least 1 mm in two contiguous leads.[6]

Summary and Future Directions

Atopaxar demonstrated potent and rapid inhibition of PAR-1 mediated platelet aggregation in clinical trials.[6][7] In patients with ACS, atopaxar significantly reduced early myocardial ischemia detected by Holter monitoring without a significant increase in major bleeding.[2] However, dose-dependent increases in liver transaminases and QTc prolongation were observed.[2][3] The development of atopaxar was ultimately discontinued. Despite this, the study of atopaxar and other PAR-1 antagonists has provided valuable insights into the role of thrombin in thrombosis and the potential for targeted antiplatelet therapies.

References

- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LANCELOT: Antiplatelet Agent Shows Positive Signs in Patients With ACS, Stable CAD | tctmd.com [tctmd.com]

- 5. Arterial thrombosis model with photochemical reaction in guinea-pig and its property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lesson From Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes - American College of Cardiology [acc.org]

- 7. Atopaxar in LANCELOT-ACS [medscape.com]

- 8. ST‐Segment Analysis in Ambulatory ECG (AECG or Holter) Monitoring in Patients with Coronary Artery Disease: Clinical Significance and Analytic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Atopaxar Hydrobromide for Antiplatelet Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of atopaxar hydrobromide, an investigational antiplatelet agent. The document details its mechanism of action, summarizes key clinical trial data, and outlines relevant experimental protocols, offering a valuable resource for professionals in the field of thrombosis and hemostasis research.

Core Mechanism of Action: PAR-1 Antagonism

Atopaxar is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that plays a crucial role in thrombin-mediated platelet activation.[1][2] Thrombin, the most potent platelet agonist, cleaves the N-terminal domain of the PAR-1 receptor, exposing a new "tethered ligand" that binds to the receptor and initiates intracellular signaling.[1] Atopaxar competitively inhibits this binding, thereby blocking downstream signaling pathways that lead to platelet shape change, granule secretion, and aggregation.[1][3]

Signaling Pathway of PAR-1 and Inhibition by Atopaxar

The activation of PAR-1 by thrombin initiates a cascade of intracellular events through the coupling of heterotrimeric G proteins. Atopaxar's antagonism of PAR-1 effectively blocks these downstream signaling pathways.

Preclinical Research and Findings

Preclinical studies in animal models were instrumental in characterizing the antiplatelet and antithrombotic effects of atopaxar.

In Vitro and In Vivo Pharmacology

In preclinical evaluations, atopaxar demonstrated potent antiplatelet and antithrombotic effects. Notably, these effects were achieved without a significant prolongation of bleeding time in relevant animal models.[1]

Rat Model of Neointimal Hyperplasia

Atopaxar was investigated in a rat model of balloon-injury-induced intimal thickening to assess its effects on vascular smooth muscle cell (SMC) proliferation, a key process in restenosis.[4]

Table 1: Preclinical Data on Atopaxar

| Parameter | Model System | Key Findings | Reference |

| SMC Proliferation | Rat Aortic SMCs | IC₅₀ of 0.16 µM for thrombin-induced proliferation and 0.038 µM for TRAP-induced proliferation. | [4] |

| SMC Proliferation | Human Aortic SMCs | IC₅₀ of 0.028 µM and 0.079 µM for thrombin-induced proliferation at 0.3 and 3 units/ml, respectively. | [4] |

| Neointimal Formation | Rat Balloon-Injured Arterial Model | Repeated oral administration of 30 mg/kg once daily for 16 days significantly reduced neointimal formation. | [4] |

Clinical Development: Phase II Trials

Atopaxar has undergone Phase II clinical evaluation in two key trials: LANCELOT-ACS (in patients with acute coronary syndromes) and LANCELOT-CAD (in patients with high-risk coronary artery disease).

LANCELOT-ACS Trial

This multicenter, randomized, double-blind, placebo-controlled trial evaluated the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.[5]

Table 2: LANCELOT-ACS Trial - Bleeding Outcomes (CURE Classification)

| Bleeding Event | Placebo (n=142) | Atopaxar 50 mg (n=156) | Atopaxar 100 mg (n=157) | Atopaxar 200 mg (n=148) | Combined Atopaxar (n=461) | P-value (Combined vs. Placebo) |

| Major or Minor | 2.17% | 1.3% | 5.8% | 2.1% | 3.08% | 0.63 |

| Major | 0% | 1.3% | 2.6% | 1.4% | 1.8% | 0.12 |

Table 3: LANCELOT-ACS Trial - Efficacy Outcomes

| Efficacy Endpoint | Placebo (n=142) | Combined Atopaxar (n=461) | P-value |

| CV Death, MI, or Stroke | 5.63% | 3.25% | 0.20 |

| CV Death, MI, Stroke, or Recurrent Ischemia | 7.75% | 8.03% | 0.93 |

| Holter-Detected Ischemia at 48h (Relative Risk) | - | 0.67 | 0.02 |

LANCELOT-CAD Trial

This trial assessed the safety and tolerability of prolonged atopaxar therapy in subjects with a history of high-risk coronary artery disease.[6]

Table 4: LANCELOT-CAD Trial - Bleeding Outcomes

| Bleeding Classification | Bleeding Event | Placebo (n=176) | Atopaxar 50 mg (n=178) | Atopaxar 100 mg (n=184) | Atopaxar 200 mg (n=182) | Combined Atopaxar (n=544) | P-value (Trend) |

| CURE | Overall | 0.6% | 3.9% | 1.7% | 5.9% | 3.9% | 0.01 |

| TIMI | Overall | 6.8% | 9.9% | 8.1% | 12.9% | 10.3% | 0.07 |

Table 5: LANCELOT-CAD Trial - Major Adverse Cardiac Events (MACE)

| MACE Endpoint | Placebo (n=176) | Combined Atopaxar (n=544) |

| CV Death, MI, Stroke, or Refractory Ischemia | 4.6% | 2.6% |

Experimental Protocols

TRAP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a standard method to assess the efficacy of PAR-1 antagonists.

Objective: To measure the extent of platelet aggregation in response to a PAR-1 agonist, Thrombin Receptor-Activating Peptide (TRAP), and the inhibitory effect of atopaxar.

Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which serves as a blank.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.

-

Assay Procedure:

-

Pipette a specific volume of PRP into a cuvette with a stir bar.

-

Incubate at 37°C for a defined period.

-

Add the test compound (atopaxar or vehicle control) and incubate.

-

Add TRAP to induce platelet aggregation.

-

Measure the change in light transmission over time using a platelet aggregometer.

-

Holter Monitoring for Myocardial Ischemia

Continuous electrocardiographic (ECG) monitoring is used to detect transient myocardial ischemia.

Objective: To identify episodes of ST-segment depression, indicative of myocardial ischemia, over a prolonged period.

Methodology:

-

Patient Preparation: Prepare the patient's skin by cleaning with alcohol to ensure good electrode contact.

-

Electrode Placement: Attach electrodes to the patient's chest in the standard 12-lead configuration.

-

Device Connection: Connect the electrodes to a portable Holter monitor.

-

Monitoring Period: The patient wears the monitor for a specified period (e.g., 48 hours), during which they maintain a diary of activities and symptoms.

-

Data Analysis: After the monitoring period, the recorded ECG data is downloaded and analyzed for ST-segment changes, arrhythmias, and heart rate variability.

Adverse Events and Safety Profile

In Phase II trials, atopaxar was generally well-tolerated. However, some adverse events were noted:

-

Bleeding: A trend towards increased minor bleeding was observed with atopaxar compared to placebo, particularly at higher doses.[6] There was no significant increase in major bleeding.[6]

-

Liver Function: Dose-dependent, transient elevations in liver transaminases were observed.

-

QTc Prolongation: A dose-dependent prolongation of the QTc interval was noted, without apparent clinical complications.[6]

Conclusion

This compound is a PAR-1 antagonist that has demonstrated potent antiplatelet effects in both preclinical and clinical studies. The Phase II clinical trial program has provided valuable data on its safety and efficacy profile. While the development of atopaxar has been discontinued, the research provides important insights into the therapeutic potential of PAR-1 antagonism in the management of atherothrombotic diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in this class of antiplatelet agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Antithrombotic Effects of GPIIb-IIIa Receptor Antagonist and TXA2 Receptor Antagonist in the Guinea-pig Thrombosis Model: Possible Role of TXA2 in Reocclusion after Thrombolysis | Semantic Scholar [semanticscholar.org]

- 4. Oral administration of the thrombin receptor antagonist E5555 (atopaxar) attenuates intimal thickening following balloon injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Animal Models of Neointimal Hyperplasia and Restenosis: Species-Specific Differences and Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

Atopaxar Hydrobromide: A Technical Guide to Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for atopaxar hydrobromide (formerly E5555), a potent, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1). The information presented herein is collated from publicly available scientific literature and is intended to serve as a detailed resource for professionals in the field of drug development and cardiovascular research.

Core Mechanism of Action

Atopaxar selectively targets the PAR-1 receptor, the primary thrombin receptor on human platelets. Thrombin, the most potent activator of platelets, cleaves the N-terminus of the PAR-1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop. This event triggers G-protein-coupled signaling cascades, leading to platelet shape change, degranulation, and aggregation, which are critical steps in thrombus formation.[1][2]

Atopaxar functions as a non-competitive antagonist, binding to PAR-1 at or near the tethered ligand binding site.[3][4] This binding allosterically prevents the conformational changes required for receptor activation, thereby inhibiting thrombin-mediated platelet signaling and subsequent aggregation.[1] A key characteristic of atopaxar is its reversibility, which allows for a more controlled antiplatelet effect compared to irreversible inhibitors.[5][6]

Caption: Atopaxar's mechanism of action on the PAR-1 signaling pathway.

Pharmacodynamic Profile

The pharmacodynamic properties of atopaxar have been characterized through a series of in vitro and ex vivo studies assessing its ability to inhibit platelet aggregation.

In Vitro Platelet Inhibition

Atopaxar demonstrates potent and selective inhibition of PAR-1 mediated platelet aggregation. Its effect is highly specific to the thrombin pathway, with minimal impact on platelet activation induced by other agonists like ADP or collagen.[1][7]

Table 1: In Vitro Inhibitory Activity of Atopaxar

| Assay | Target/Agonist | Endpoint | Result | Citation |

| Radioligand Binding Assay | PAR-1 on human platelet membranes | IC₅₀ | 19 nM (0.019 µM) | [5] |

| Platelet Aggregation | Thrombin Receptor-Activating Peptide (TRAP) | IC₅₀ | 64 nM | [7] |

| Platelet Aggregation | ADP | % Inhibition (at 20-100 ng/mL) | 10-15% | [1][7] |

| Platelet Aggregation | Collagen | % Inhibition (at 20-100 ng/mL) | 10-15% | [1][7] |

Experimental Protocol: In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibitory effect of atopaxar on platelet aggregation induced by various agonists.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells.

-

Incubation: Aliquots of PRP are incubated with escalating concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a specific agonist, such as Thrombin Receptor-Activating Peptide (TRAP), ADP, or collagen, to the PRP samples in an aggregometer cuvette.

-

Measurement: Light transmission aggregometry is used to measure the change in light transmittance through the PRP suspension as platelets aggregate. The maximum aggregation percentage is recorded over a set time (e.g., 5-10 minutes).

-

Data Analysis: The percentage inhibition of aggregation at each atopaxar concentration is calculated relative to the vehicle control. The IC₅₀ value, the concentration of atopaxar that produces 50% inhibition, is determined by non-linear regression analysis of the concentration-response curve.

Preclinical Efficacy in Animal Models

The antithrombotic efficacy of atopaxar has been evaluated in various animal models, demonstrating its potential to prevent thrombosis without significantly impacting hemostasis.

In Vivo Antithrombotic Activity

Preclinical studies in guinea pigs and rats have established the in vivo efficacy of atopaxar in preventing arterial thrombosis and neointimal hyperplasia.

Table 2: Efficacy of Atopaxar in Preclinical Animal Models

| Animal Model | Species | Atopaxar Dose (Oral) | Key Finding | Citation |

| Photochemically-Induced Thrombosis (PIT) | Guinea Pig | 30 mg/kg | 1.8-fold prolongation in time to occlusion | [5] |

| Photochemically-Induced Thrombosis (PIT) | Guinea Pig | 100 mg/kg | 2.4-fold prolongation in time to occlusion | [5] |

| Bleeding Time Assay | Guinea Pig | Up to 1000 mg/kg | No significant prolongation of bleeding time | [5] |

| Balloon Injury Model | Rat | Not Specified | Inhibited neointimal hyperplasia | [3] |

| Intracranial Bleeding Model | Rabbit | Not Specified | Prevented associated vascular spasm | [1][7] |

Experimental Protocol: Photochemically-Induced Thrombosis (PIT) Model

Objective: To assess the in vivo antithrombotic effect of orally administered atopaxar in a model of arterial thrombosis.

-

Animal Preparation: Guinea pigs are anesthetized. The femoral artery is surgically exposed and isolated. A Doppler flow probe is placed around the artery to monitor blood flow continuously.

-

Drug Administration: Animals are randomly assigned to receive either vehicle control or this compound at various doses (e.g., 30, 100 mg/kg) via oral gavage at a predetermined time before the thrombotic challenge.

-

Induction of Thrombosis: A photosensitive dye (e.g., Rose Bengal) is administered intravenously. A specific segment of the exposed femoral artery is then irradiated with a green light laser. The light activates the dye, causing localized endothelial damage and initiating thrombus formation.

-

Endpoint Measurement: The primary endpoint is the time to complete occlusion of the artery, as determined by the cessation of blood flow measured by the Doppler probe.

-

Data Analysis: The time to occlusion for each animal in the atopaxar-treated groups is compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine if the prolongation of occlusion time is statistically significant.

Caption: Experimental workflow for the photochemically-induced thrombosis (PIT) model.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies have characterized atopaxar as an orally available compound with a relatively rapid onset and a long half-life, suitable for once-daily dosing.

Table 3: Summary of Preclinical Pharmacokinetic Parameters for Atopaxar

| Parameter | Description | Value | Citation |

| Onset of Action | Time to achieve significant platelet inhibition | ~3.5 hours | [1][7] |

| Half-life (t½) | Time for plasma concentration to reduce by half | ~23 hours | [1][7] |

| Metabolism | Primary metabolic pathway | Hepatic Cytochrome P450 (CYP3A4) | [7] |

| Elimination | Primary route of excretion | Feces | [7] |

References

- 1. tandfonline.com [tandfonline.com]

- 2. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. ovid.com [ovid.com]

An In-depth Technical Guide to Atopaxar Hydrobromide: Chemical Structure, Synthesis, and Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atopaxar hydrobromide (E-5555), a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). The document details its chemical structure, physicochemical properties, a step-by-step synthesis protocol, mechanism of action, and relevant pharmacological data derived from preclinical and clinical studies.

Chemical Structure and Physicochemical Properties

Atopaxar is an orally active, small-molecule 2-iminopyridine derivative developed as an antiplatelet agent.[1][2] The hydrobromide salt form is chemically known as 2-(5,6-diethoxy-7-fluoro-1,3-dihydro-1-imino-2H-isoindol-2-yl)-1-(3-(1,1-dimethylethyl)-4-methoxy-5-(4-morpholinyl)phenyl)-ethanone, hydrobromide (1:1).[2]

The chemical and physical properties of Atopaxar and its hydrobromide salt are summarized below.

| Property | Value (Atopaxar Free Base) | Value (this compound) | Reference(s) |

| IUPAC Name | 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone | 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | [3][4] |

| Molecular Formula | C₂₉H₃₈FN₃O₅ | C₂₉H₃₉BrFN₃O₅ | [2][4] |

| Molecular Weight | 527.6 g/mol | 608.5 g/mol | [2][4] |

| Exact Mass | 527.27954948 Da | 607.20571 Da | [3][4] |

| CAS Number | 751475-53-3 | 474550-69-1 | [2] |

Mechanism of Action: PAR-1 Antagonism

Atopaxar exerts its antiplatelet effect by selectively and reversibly inhibiting the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[5][6]

Signaling Pathway:

-

Activation : Thrombin, the most potent physiological agonist of platelets, cleaves the N-terminus of the PAR-1 receptor.[6]

-

Tethered Ligand : This cleavage exposes a new N-terminal sequence which acts as a "tethered ligand," binding to the receptor's extracellular loop to initiate signaling.[7]

-

G-Protein Coupling : Activated PAR-1 couples with heterotrimeric G-proteins, primarily Gαq and Gα12/13.[5][8]

-

Downstream Effects : This G-protein activation triggers several intracellular signaling pathways that lead to calcium mobilization, ADP release, and ultimately, platelet shape change and aggregation.[5]

-

Inhibition by Atopaxar : Atopaxar functions as an orthosteric inhibitor, binding at or near the tethered ligand-binding site on PAR-1.[5][8][9] This blockade prevents receptor activation by the tethered ligand, thereby inhibiting thrombin-mediated platelet activation without affecting thrombin's ability to cleave fibrinogen.[5][9]

Synthesis of Atopaxar

The synthesis of Atopaxar is a multi-step process starting from 3-fluorocatechol. The following protocol is based on a described synthetic scheme.[7]

Experimental Protocol:

-

Step 1: Synthesis of 1,2-diethoxy-3-fluorobenzene (XIII)

-

3-fluorocatechol (XI) is dialkylated with ethyl iodide (XII) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield 1,2-diethoxy-3-fluorobenzene (XIII).

-

-

Step 2: Synthesis of 1,2-dibromo-4,5-diethoxy-3-fluorobenzene (XIV)

-

Compound (XIII) is brominated with bromine (Br₂) using sodium acetate (NaOAc) in acetic acid (AcOH) at 70°C to give the dibromo intermediate (XIV).

-

-

Step 3: Synthesis of 4,5-diethoxy-3-fluorophthalonitrile (XV)

-

A bromide substitution is performed on intermediate (XIV) with copper(I) cyanide (CuCN) in DMF at 150°C to afford the phthalonitrile derivative (XV).

-

-

Step 4: Reductive Cyclization to form Isoindole Intermediate

-

Compound (XV) undergoes reductive cyclization with hydrogen gas (H₂) over a platinum oxide (PtO₂) catalyst in a solvent mixture of EtOAc/EtOH/MeOH to yield the core isoindole intermediate.

-

-

Step 5: Synthesis of 3,4-diethoxy-2-fluoro-6-formylbenzonitrile (XVIII)

-

An alternative route involves the metalation of 3,4-diethoxy-2-fluorobenzonitrile (XVII) with butyllithium (BuLi) in the presence of tetramethylpiperidine (TMP) in THF at -10°C. This is followed by a reaction with DMF and quenching with acetic acid to yield the aldehyde (XVIII).

-

-

Step 6: Reduction to Benzylic Alcohol (XIX)

-

The aldehyde (XVIII) is reduced with sodium triacetoxyborohydride (NaBH(OAc)₃) in ethyl acetate (EtOAc) at 40°C to provide the corresponding benzylic alcohol (XIX).

-

-

Step 7: Mesylation (XX)

-

The alcohol (XIX) is activated as the mesylate (XX) using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dimethoxyethane (DME).

-

-

Step 8: Final Condensation

-

The final step involves the condensation of the activated isoindole intermediate with the appropriate phenyl ethanone derivative to yield Atopaxar.

-

Pharmacological Data

Atopaxar has been evaluated in multiple Phase I and II clinical trials (e.g., LANCELOT trials), providing key data on its pharmacodynamic and pharmacokinetic profiles.[5][7]

Pharmacodynamic Properties

| Parameter | Result | Condition/Dose | Reference(s) |

| IC₅₀ (haTRAP binding) | 0.019 µM | In vitro, human platelet membranes | [10] |

| Inhibition of Platelet Aggregation (IPA) | 91% | Single 100 mg oral dose in healthy volunteers | [5] |

| Inhibition of Platelet Aggregation (IPA) | 95% | Single 200 mg oral dose in healthy volunteers | [5] |

| Predose IPA (Week 12) | 66.5% | 50 mg daily in ACS patients | [9][11] |

| Predose IPA (Week 12) | 71.5% | 100 mg daily in ACS patients | [9][11] |

| Predose IPA (Week 12) | 88.9% | 200 mg daily in ACS patients | [9][11] |

Pharmacokinetic Properties

| Parameter | Value | Notes | Reference(s) |

| Route | Oral | Orally active antagonist | [1][5] |

| Half-life (t½) | 22 - 26 hours | Supports once-daily dosing | [5][9][11] |

| Onset of Effect | 3.5 hours | Time to observe effects after administration | [5] |

| Metabolism | Primarily CYP3A4 | Metabolized by the cytochrome P450 system | [5] |

| Elimination | Feces | Major route of elimination | [5] |

Clinical Safety and Tolerability (Phase II)

-

Bleeding : Atopaxar did not significantly increase clinically significant or major bleeding compared to placebo in Phase II trials.[7][12] However, a numerical increase in minor bleeding was observed.[13]

-

Adverse Events : At higher doses (e.g., 200 mg), dose-dependent transient increases in liver transaminases and modest prolongation of the QTc interval were noted.[6][7][13]

Conclusion

This compound is a well-characterized, potent, and reversible PAR-1 antagonist. Its mechanism of action, involving the direct blockade of thrombin-mediated platelet activation, represents a targeted approach to antiplatelet therapy. The synthesis is complex but well-documented. Pharmacological data from extensive clinical trials have established its efficacy in inhibiting platelet aggregation and have characterized its pharmacokinetic and safety profile. While development has been impacted by dose-dependent side effects, the data on Atopaxar provides a valuable foundation for research into PAR-1 antagonism in the management of atherothrombotic diseases.

References

- 1. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C29H39BrFN3O5 | CID 22929978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atopaxar | C29H38FN3O5 | CID 10459564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. ashpublications.org [ashpublications.org]

- 9. ahajournals.org [ahajournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Atopaxar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Atopaxar Hydrobromide: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopaxar hydrobromide (E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. By selectively inhibiting PAR-1, atopaxar modulates thrombin-mediated platelet aggregation, a key process in the pathophysiology of atherothrombotic diseases such as acute coronary syndrome (ACS) and coronary artery disease (CAD). This technical guide provides a comprehensive overview of the pharmacological profile of atopaxar, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial findings. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Mechanism of Action

Atopaxar exerts its antiplatelet effect by competitively and reversibly binding to the PAR-1 receptor on platelets. Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombus formation. It activates platelets by cleaving the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades that lead to platelet activation and aggregation. Atopaxar specifically blocks this interaction, thereby inhibiting thrombin-induced platelet activation.[1][2][3][4]

Signaling Pathway

The signaling pathway of PAR-1 activation and its inhibition by atopaxar is depicted below.

Pharmacodynamics

The pharmacodynamic effects of atopaxar have been primarily assessed through the inhibition of platelet aggregation in response to PAR-1 agonists like thrombin or thrombin receptor-activating peptide (TRAP).

In Vitro Activity

Atopaxar demonstrates potent and selective inhibition of PAR-1 mediated platelet aggregation.

| Parameter | Value | Description |

| IC50 | 19 nM | Concentration of atopaxar required to inhibit 50% of [3H]-haTRAP (high-affinity thrombin receptor activating peptide) binding to PAR-1 on human platelet membranes. |

Clinical Pharmacodynamics

In Phase II clinical trials (LANCELOT-ACS and LANCELOT-CAD), atopaxar demonstrated a dose-dependent inhibition of TRAP-induced platelet aggregation.

| Atopaxar Dose | Mean Inhibition of Platelet Aggregation | Patient Population |

| 50 mg daily | 20-60% | Acute Coronary Syndrome |

| 100 mg daily | >90% | Acute Coronary Syndrome & Coronary Artery Disease |

| 200 mg daily | >90% | Acute Coronary Syndrome & Coronary Artery Disease |

Pharmacokinetics

Atopaxar is orally administered and has a pharmacokinetic profile suitable for once-daily dosing.

| Parameter | Value | Description |

| Half-life (t1/2) | ~23 hours | The time required for the plasma concentration of atopaxar to reduce by half. |

| Time to Peak (Tmax) | Not explicitly reported | Time to reach maximum plasma concentration after oral administration. |

| Maximum Concentration (Cmax) | Not explicitly reported | Maximum plasma concentration achieved after oral administration. |

| Area Under the Curve (AUC) | Not explicitly reported | Total drug exposure over time. |

Note: Detailed human pharmacokinetic parameters such as Cmax, Tmax, and AUC are not consistently available in the public domain.

Preclinical Studies

Preclinical investigations in various animal models have demonstrated the antithrombotic efficacy of atopaxar without a significant increase in bleeding time.

| Preclinical Model | Key Findings |

| FeCl3-induced arterial thrombosis (mouse) | Atopaxar demonstrated a dose-dependent reduction in thrombus formation. |

| Arterio-venous shunt thrombosis (baboon) | Oral administration of a PAR-1 inhibitor similar to atopaxar inhibited platelet deposition by 50-70% without affecting bleeding times or coagulation parameters.[5] |

| Neointimal hyperplasia (rat) | Atopaxar was shown to inhibit neointimal hyperplasia in a balloon injury model. |

Clinical Trials: The LANCELOT Program

The safety and efficacy of atopaxar were primarily evaluated in the Phase II LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) clinical trial program, which included patients with Acute Coronary Syndrome (LANCELOT-ACS) and stable Coronary Artery Disease (LANCELOT-CAD).

LANCELOT-ACS Trial

-

Objective: To evaluate the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.

-

Design: Randomized, double-blind, placebo-controlled trial.

-

Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial infarction.

-

Dosing: Patients were randomized to placebo or one of three atopaxar doses (400 mg loading dose followed by 50, 100, or 200 mg daily) for 12 weeks.

LANCELOT-CAD Trial

-

Objective: To examine the safety and tolerability of prolonged therapy with atopaxar in subjects with stable CAD.

-

Design: Randomized, double-blind, placebo-controlled trial.

-

Patient Population: 720 patients with a history of high-risk CAD.

-

Dosing: Patients were randomized to placebo or one of three atopaxar doses (50, 100, or 200 mg daily) for 24 weeks.

Key Clinical Endpoints

The tables below summarize the key safety and efficacy findings from the LANCELOT trials.

Table 5.3.1: Bleeding Events (CURE Criteria)

| Bleeding Event | Atopaxar (Combined Doses) | Placebo | p-value |

| LANCELOT-ACS | |||

| Any CURE Bleeding | 3.1% | 2.2% | NS |

| LANCELOT-CAD | |||

| Any CURE Bleeding | 3.9% | 0.6% | 0.03 |

Table 5.3.2: Bleeding Events (TIMI Criteria)

| Bleeding Event | Atopaxar (Combined Doses) | Placebo | p-value |

| LANCELOT-CAD | |||

| Any TIMI Bleeding | 10.3% | 6.8% | 0.17 |

Table 5.3.3: Major Adverse Cardiovascular Events (MACE)

| MACE Endpoint | Atopaxar (Combined Doses) | Placebo | p-value |

| LANCELOT-CAD | |||

| CV death, MI, stroke, or recurrent ischemia | Numerically lower | Higher | NS |

NS: Not Significant

Adverse Events

Across the LANCELOT trials, atopaxar was generally well-tolerated. However, dose-dependent increases in liver transaminases and QTc prolongation were observed, particularly at the highest dose.[1][3]

Experimental Protocols

PAR-1 Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of atopaxar for the PAR-1 receptor.

Protocol:

-

Membrane Preparation: Human platelet membranes are prepared by standard centrifugation techniques.

-

Incubation: A fixed concentration of the radioligand, [3H]-haTRAP, is incubated with the platelet membranes in the presence of increasing concentrations of unlabeled atopaxar.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the atopaxar concentration. The IC50 value is determined by non-linear regression analysis.

Light Transmission Aggregometry (LTA)

Objective: To measure the effect of atopaxar on platelet aggregation.

Protocol:

-

Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from citrated whole blood by differential centrifugation.

-

Calibration: The aggregometer is calibrated using PRP to set 0% light transmission and PPP to set 100% light transmission.

-

Assay: A sample of PRP is placed in the aggregometer and stirred at a constant temperature (37°C).

-

Agonist Addition: A PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), is added to the PRP to induce aggregation.

-

Measurement: The change in light transmission through the PRP sample is recorded over time as platelets aggregate.

-

Data Analysis: The extent of platelet aggregation is quantified, and the percentage of inhibition by atopaxar is calculated by comparing the aggregation response in the presence and absence of the drug. The specific concentration of TRAP used in the LANCELOT trials was not consistently reported in publicly available documents.

Conclusion

This compound is a potent and selective PAR-1 antagonist that effectively inhibits thrombin-mediated platelet aggregation. Phase II clinical trials have demonstrated its ability to achieve high levels of platelet inhibition. While the trials did not show a statistically significant reduction in major adverse cardiovascular events, they provided valuable insights into the safety profile of atopaxar, particularly regarding bleeding risk. The observed dose-dependent increases in liver enzymes and QTc prolongation highlight the need for careful dose selection and monitoring. Further larger-scale clinical trials would be necessary to definitively establish the clinical efficacy and long-term safety of atopaxar in the management of atherothrombotic diseases.

References

- 1. Atopaxar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Atopaxar Hydrobromide: An In-Depth Technical Guide to In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide, a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), has been a subject of significant interest in the development of antiplatelet therapies. As a key receptor for thrombin, the most potent activator of platelets, PAR-1 represents a critical target for modulating platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of the in vitro studies that have characterized the pharmacological profile of atopaxar, offering researchers and drug development professionals a detailed resource on its mechanism of action, potency, and cellular effects.

Core Mechanism of Action: PAR-1 Antagonism

Atopaxar is a reversible, orally active small molecule that specifically targets the PAR-1 receptor on platelets.[1][2] Thrombin, a serine protease, activates PAR-1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.[3] This activation triggers a cascade of intracellular signaling events, leading to platelet activation and aggregation. Atopaxar exerts its antiplatelet effect by competitively inhibiting the binding of the tethered ligand to the PAR-1 receptor, thereby blocking thrombin-induced platelet activation.

Quantitative Analysis of In Vitro Activity

The in vitro potency and efficacy of atopaxar have been quantified through various assays, providing a clear picture of its pharmacological profile.

Platelet Aggregation Inhibition

Atopaxar demonstrates potent, concentration-dependent inhibition of platelet aggregation induced by PAR-1 agonists such as thrombin and thrombin receptor-activating peptide (TRAP).

| Assay Type | Agonist | Atopaxar Concentration | % Inhibition | IC50 | Reference |

| Light Transmission Aggregometry | TRAP (15 µmol/L) | 50 mg (in vivo dosing) | 66.5% | - | [1] |

| Light Transmission Aggregometry | TRAP (15 µmol/L) | 100 mg (in vivo dosing) | 71.5% | - | [1] |

| Light Transmission Aggregometry | TRAP (15 µmol/L) | 200 mg (in vivo dosing) | 88.9% | - | [1] |

| Platelet Aggregation | TRAP | - | - | 64 nM | [4] |

Receptor Binding Affinity

Receptor binding assays have been employed to determine the affinity of atopaxar for the PAR-1 receptor. These studies typically utilize a radiolabeled PAR-1 agonist to compete with atopaxar for binding to platelet membranes.

| Assay Type | Radioligand | Atopaxar IC50 | Reference |

| [3H]-TRAP Binding | [3H]-TRAP | 0.019 µM | [2] |

Calcium Mobilization

Activation of the Gq-coupled PAR-1 receptor leads to an increase in intracellular calcium concentration. Atopaxar effectively inhibits this calcium mobilization in response to PAR-1 agonists.

| Cell Type | Agonist | Atopaxar IC50 | Reference |

| EA.hy926 endothelial cells | TFLLRN-NH2 (5 µM) | 0.033 µM | [5] |

Effects on Other Signaling Pathways

Beyond its primary target, atopaxar has been investigated for its effects on other signaling pathways. Notably, it has been shown to inhibit the JAK-STAT pathway and affect the viability of certain cancer cell lines.

| Assay Type | Cell Line | Endpoint | Atopaxar EC50/IC50 | Reference |

| JAK-STAT Inhibition | A549 | JAK-STAT Signaling | 5.90 µM (EC50) | [6] |

| Cell Viability | A549 | Cell Viability | 7.02 µM (IC50) | [6] |

Signaling Pathways and Experimental Workflows

PAR-1 Signaling Pathway

Atopaxar blocks the initiation of the PAR-1 signaling cascade. The following diagram illustrates the key steps in thrombin-induced platelet activation via PAR-1 and the point of intervention for atopaxar.

Caption: Atopaxar blocks PAR-1 activation, preventing downstream signaling.

Experimental Workflow: In Vitro Platelet Aggregation Assay

The following diagram outlines a typical workflow for assessing the effect of atopaxar on platelet aggregation in vitro.

Caption: Workflow for in vitro platelet aggregation assessment.

Detailed Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the inhibitory effect of atopaxar on PAR-1 agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood collected in sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Thrombin Receptor-Activating Peptide (TRAP) solution (e.g., 15 µmol/L).[1]

-

Light transmission aggregometer.

-

Aggregation cuvettes with stir bars.

-

Phosphate-buffered saline (PBS).

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation: Pre-warm the PRP samples to 37°C. Add various concentrations of atopaxar or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline reading. Add the PAR-1 agonist (e.g., TRAP) to initiate aggregation.

-

Data Recording: Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition for each atopaxar concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Calcium Mobilization Assay

Objective: To determine the effect of atopaxar on PAR-1 agonist-induced intracellular calcium release.

Materials:

-

EA.hy926 endothelial cells (or another suitable cell line expressing PAR-1).[5]

-

Cell culture medium (e.g., DMEM) and supplements.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound stock solution.

-

PAR-1 agonist solution (e.g., TFLLRN-NH2).[5]

-

Fluorescence plate reader with an injection system.

-

96-well black-walled, clear-bottom plates.

Procedure:

-

Cell Seeding: Seed EA.hy926 cells into a 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add various concentrations of atopaxar or vehicle control to the wells and incubate for a specified period.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Injection and Reading: Inject the PAR-1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the calcium response for each atopaxar concentration and determine the IC50 value.

JAK-STAT Pathway Inhibition Assay

Objective: To assess the inhibitory effect of atopaxar on the JAK-STAT signaling pathway.

Materials:

-

A549 human lung carcinoma cells.[6]

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Reagents for cell lysis and protein quantification.

-

Antibodies for Western blotting: anti-phospho-JAK1, anti-total-JAK1, anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3.

-

SDS-PAGE and Western blotting equipment and reagents.

Procedure:

-

Cell Culture and Treatment: Culture A549 cells to a suitable confluency. Treat the cells with various concentrations of atopaxar for a specified duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of JAK1, JAK2, and STAT3.

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels. Determine the effect of atopaxar on the phosphorylation status of JAK and STAT proteins.

Conclusion

The in vitro studies of this compound have provided a robust characterization of its mechanism of action and pharmacological properties. As a potent and selective PAR-1 antagonist, atopaxar effectively inhibits thrombin-mediated platelet activation and aggregation. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the fields of thrombosis, hemostasis, and drug discovery, facilitating further investigation into the therapeutic potential of PAR-1 antagonism.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]

- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 6. Western blot for JAK2 and phosphorylated-JAK2 in mouse podocytes [bio-protocol.org]

Atopaxar Hydrobromide: A Technical Guide to Preclinical Animal Model Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide (E5555) is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2] Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of atherothrombotic diseases. By selectively inhibiting PAR-1, atopaxar interferes with thrombin-mediated platelet signaling, a key pathway in thrombus formation.[1][2] This technical guide provides an in-depth overview of the preclinical animal model data for atopaxar, focusing on its antithrombotic efficacy and effects on hemostasis. The information is presented to aid researchers and professionals in drug development in understanding the preclinical profile of this compound.

Mechanism of Action: PAR-1 Antagonism

Atopaxar specifically targets the G protein-coupled receptor PAR-1 on the platelet membrane.[1] Thrombin typically activates PAR-1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. Atopaxar binds to PAR-1 at or near the tethered ligand binding site, thereby preventing this activation and subsequent platelet aggregation.[1][3]

Caption: Atopaxar's mechanism of action as a PAR-1 antagonist.

Preclinical Efficacy in Animal Models

Preclinical studies in animal models have been instrumental in characterizing the antithrombotic potential of atopaxar. Key studies have utilized guinea pig and rat models to evaluate its effects on thrombosis and vascular injury.

Guinea Pig Photochemically-Induced Thrombosis (PIT) Model

A pivotal study evaluated the antithrombotic activity of atopaxar in a photochemically-induced thrombosis (PIT) model in guinea pigs. This model is used to assess the ability of a compound to prevent the formation of an occlusive thrombus in an artery.[1]

-

Animal Model: Male Hartley guinea pigs were used for the study.

-

Anesthesia: Animals were anesthetized, and the femoral artery was exposed.

-

Induction of Thrombosis: A photosensitive dye, rose bengal, was administered intravenously. A specific segment of the femoral artery was then irradiated with a green light to induce endothelial damage and subsequent thrombus formation.

-

Drug Administration: Atopaxar was administered orally at doses of 30 mg/kg and 100 mg/kg prior to the induction of thrombosis.

-

Endpoint Measurement: The primary endpoint was the time to occlusion of the femoral artery, which was monitored using a laser Doppler flowmeter.

| Treatment Group | Dose (mg/kg, p.o.) | Time to Occlusion (fold increase vs. control) | Reference |

| Control | - | 1.0 | [1] |

| Atopaxar | 30 | 1.8 | [1] |

| Atopaxar | 100 | 2.4 | [1] |

These results demonstrate a dose-dependent antithrombotic effect of atopaxar in a guinea pig model of arterial thrombosis.[1]

Rat Balloon Injury Model

Atopaxar has also been investigated for its effects on neointimal hyperplasia in a rat balloon injury model. This model simulates the vascular injury that can occur during procedures like angioplasty and is used to assess the potential of a drug to prevent restenosis.[4][5]

-

Animal Model: Male Sprague-Dawley rats are typically used for this model.

-

Anesthesia and Surgical Procedure: Animals are anesthetized, and the common, internal, and external carotid arteries are exposed. A balloon catheter is introduced into the common carotid artery via the external carotid artery.

-

Induction of Injury: The balloon is inflated to induce endothelial denudation and stretching of the vessel wall. The catheter is then removed, and blood flow is restored.

-

Drug Administration: Atopaxar would be administered orally for a specified period following the injury.

-

Endpoint Measurement: After a defined period (typically 2 weeks), the carotid artery is harvested, and histological analysis is performed to measure the neointimal area and the intima-to-media ratio, which are indicators of vascular remodeling and hyperplasia.

In Vitro Platelet Aggregation Data

The inhibitory effect of atopaxar on platelet aggregation has been characterized in vitro using human and guinea pig platelets.

| Platelet Source | Agonist | IC50 (µM) | Reference |

| Human | Thrombin | 0.064 | [1] |

| Human | TRAP | 0.031 | [1] |

| Guinea Pig | Thrombin | 0.13 | [1] |

| Guinea Pig | TRAP | 0.097 | [1] |

TRAP (Thrombin Receptor Activating Peptide) is a synthetic peptide that specifically activates PAR-1.

Importantly, atopaxar had no effect on platelet aggregation induced by ADP or collagen, highlighting its selectivity for the thrombin-PAR-1 pathway.[1]

Hemostasis and Bleeding Time

A critical aspect of antiplatelet therapy is the risk of bleeding. Preclinical studies with atopaxar have assessed its impact on bleeding time.

Bleeding Time in Guinea Pigs

In the same study that demonstrated its antithrombotic efficacy, the effect of atopaxar on bleeding time was evaluated in guinea pigs.

-

Animal Model: Male Hartley guinea pigs were used.

-

Drug Administration: Atopaxar was administered orally at doses up to 1000 mg/kg.

-

Measurement: A standardized incision was made on the ear, and the time until bleeding ceased was recorded.

| Treatment Group | Dose (mg/kg, p.o.) | Effect on Bleeding Time | Reference |

| Atopaxar | up to 1000 | No prolongation | [1] |

This finding is significant as it suggests that atopaxar may have a favorable safety profile with a reduced risk of bleeding compared to other antiplatelet agents.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified PAR-1 signaling pathway in platelets.

Caption: Experimental workflow for the guinea pig PIT model.

Conclusion

The preclinical animal model data for this compound demonstrate its potential as a selective antithrombotic agent. In a guinea pig model of arterial thrombosis, atopaxar showed dose-dependent efficacy in preventing vessel occlusion. Crucially, this antithrombotic effect was not associated with an increase in bleeding time, suggesting a favorable therapeutic window. In vitro studies confirmed its mechanism of action as a potent and selective PAR-1 antagonist. Further studies in a rat model of vascular injury also indicated a potential role in preventing neointimal hyperplasia. These preclinical findings provided a strong rationale for the clinical development of atopaxar for the treatment and prevention of atherothrombotic diseases.

References

- 1. The novel and orally active thrombin receptor antagonist E5555 (Atopaxar) inhibits arterial thrombosis without affecting bleeding time in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Atopaxar Hydrobromide in In Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide is a potent, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2][3] Thrombin is the most potent activator of platelets, playing a crucial role in the formation of thrombi.[4] By competitively inhibiting the PAR-1 receptor, Atopaxar effectively blocks thrombin-mediated platelet activation and subsequent aggregation.[2][5] This makes it a valuable tool for in vitro studies of platelet function and the development of novel antiplatelet therapies.

These application notes provide detailed protocols for the use of this compound in in vitro platelet aggregation assays, specifically focusing on Light Transmission Aggregometry (LTA).

Mechanism of Action

Thrombin, a serine protease, activates platelets by cleaving the N-terminus of the PAR-1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades that lead to platelet activation and aggregation.[1] Atopaxar specifically binds to the PAR-1 receptor at or near the tethered ligand binding site, preventing the conformational changes required for receptor activation and downstream signaling.[1]

References

- 1. Portico [access.portico.org]

- 2. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Atopaxar Hydrobromide in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Atopaxar hydrobromide (formerly E5555), a potent and selective protease-activated receptor-1 (PAR-1) antagonist, in preclinical animal models of thrombosis. This document includes summaries of key quantitative data, detailed experimental protocols for common thrombosis models, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is an orally active, reversible inhibitor of the PAR-1 receptor, the primary receptor for thrombin on human platelets. Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of arterial thrombosis. By selectively targeting PAR-1, Atopaxar inhibits thrombin-mediated platelet activation and aggregation, a key step in the formation of pathological thrombi. Preclinical studies in various animal models have been instrumental in characterizing the antithrombotic efficacy and safety profile of Atopaxar.

Mechanism of Action: PAR-1 Antagonism

Thrombin, a serine protease generated at sites of vascular injury, cleaves the N-terminal exodomain of the PAR-1 receptor on platelets. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating a conformational change. This leads to the activation of intracellular G-proteins (Gq, G12/13, and Gi) and subsequent signaling cascades that result in platelet shape change, granule release, and aggregation. Atopaxar competitively inhibits the binding of the tethered ligand to the PAR-1 receptor, thereby blocking downstream signaling and platelet activation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound from preclinical studies.

Table 1: In Vitro Inhibition of Platelet Aggregation by Atopaxar

| Species | Agonist | IC₅₀ (µM) | Reference |

| Human | Thrombin | 0.064 | [1] |

| Human | TRAP | 0.031 | [1] |

| Guinea Pig | Thrombin | 0.13 | [1] |

| Guinea Pig | TRAP | 0.097 | [1] |

| Human | ADP | No effect | [1] |

| Human | Collagen | No effect | [1] |

TRAP: Thrombin Receptor-Activating Peptide

Table 2: In Vivo Antithrombotic Efficacy of Atopaxar in a Photochemically-Induced Thrombosis (PIT) Model in Guinea Pigs

| Oral Dose (mg/kg) | Time to Occlusion (Fold Increase vs. Control) | Reference |

| 30 | 1.8 | [1] |

| 100 | 2.4 | [1] |

Table 3: Effect of Atopaxar on Bleeding Time in Guinea Pigs

| Oral Dose (mg/kg) | Effect on Bleeding Time | Reference |

| up to 1000 | No significant prolongation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antithrombotic effects of Atopaxar in animal models.

Protocol 1: Photochemically-Induced Thrombosis (PIT) in the Guinea Pig Femoral Artery

This model induces endothelial injury and subsequent thrombus formation through a photochemical reaction, closely mimicking aspects of arterial thrombosis.

Materials:

-

Male Hartley guinea pigs (400-600 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Rose Bengal (photosensitizing dye)

-

Anesthetic (e.g., pentobarbital sodium)

-

Green light laser (540 nm)

-

Doppler flow probe

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and maintain body temperature. Surgically expose the femoral artery.

-

Drug Administration: Administer this compound or vehicle orally at the desired dose (e.g., 30 or 100 mg/kg) 1-2 hours prior to thrombus induction.

-

Flow Probe Placement: Place a Doppler flow probe around the exposed femoral artery to monitor blood flow.

-

Thrombus Induction:

-

Administer Rose Bengal (e.g., 10 mg/kg) intravenously.

-

Immediately following Rose Bengal administration, irradiate a segment of the femoral artery with a green light laser.

-

-

Data Acquisition: Continuously monitor and record arterial blood flow until complete occlusion (cessation of blood flow) occurs. The time from the start of irradiation to complete occlusion is the primary endpoint.

Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rodents (Representative Protocol)

This widely used model employs a strong oxidizing agent to induce endothelial damage and rapid thrombus formation. While specific studies with Atopaxar in this model are not detailed in the provided search results, this protocol outlines a standard procedure.

Materials:

-

Mice or rats

-

This compound

-

Vehicle

-

Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)

-

Filter paper strips

-

Anesthetic

-

Doppler flow probe or intravital microscope

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the animal and expose the common carotid artery.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before injury.

-

Injury Induction:

-

Place a small piece of filter paper saturated with FeCl₃ solution on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Thrombus Monitoring: Monitor blood flow using a Doppler probe until occlusion or for a set duration. Alternatively, visualize thrombus formation using intravital microscopy.

-

Endpoint Measurement: The primary endpoint is the time to stable vessel occlusion.

Protocol 3: Ex Vivo Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

Materials:

-

Blood collected from the animal species of interest (e.g., guinea pig) in an anticoagulant (e.g., sodium citrate).

-

This compound

-

Platelet agonists: Thrombin, Thrombin Receptor-Activating Peptide (TRAP), ADP, Collagen.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed to obtain PRP.

-

Centrifuge a portion of the remaining blood at a high speed to obtain PPP.

-

-

Assay Performance:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-incubate PRP with various concentrations of this compound or vehicle in the aggregometer cuvettes.

-

Add the platelet agonist (e.g., TRAP) to initiate aggregation.

-

Measure the change in light transmittance as platelets aggregate.

-

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of Atopaxar compared to the vehicle control. Determine the IC₅₀ value.

Conclusion

This compound has demonstrated potent antithrombotic effects in animal models of thrombosis, primarily through the selective inhibition of PAR-1 mediated platelet activation. The data suggests a favorable profile of inhibiting pathological thrombus formation with a minimal impact on normal hemostasis, as indicated by the lack of significant prolongation of bleeding time at effective antithrombotic doses. The provided protocols offer a foundation for researchers to design and execute preclinical studies to further evaluate PAR-1 antagonists in the context of thrombotic diseases.

References

Application Note: Atopaxar Hydrobromide Solubility and Experimental Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Atopaxar hydrobromide (also known as E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] As a key receptor for thrombin on human platelets, PAR-1 is a critical target in the development of antiplatelet therapies for atherothrombotic diseases.[1][2][3] Atopaxar specifically interferes with PAR-1 signaling, thereby inhibiting thrombin-induced platelet aggregation.[2][4] This document provides essential data on the solubility of this compound and detailed protocols for its preparation in experimental settings.

Physicochemical and Solubility Data

Proper dissolution is critical for accurate and reproducible experimental results. This compound is soluble in organic solvents like DMSO and can be formulated for in vivo studies using co-solvents.

Table 1: Solubility of this compound

| Solvent | Concentration (w/v) | Molar Concentration | Notes |

| DMSO | 50 mg/mL[5] | 94.76 mM[5] | Sonication or heating may be required to achieve full dissolution.[1][5] |

| DMSO | 25 mg/mL[6] | 47.38 mM[6] | Sonication is recommended.[6] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL | ≥ 4.74 mM | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL | ≥ 4.74 mM | Formulation: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |

Mechanism of Action: PAR-1 Antagonism